molecular formula C14H12N2OS B2582634 N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide CAS No. 2411300-06-4

N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide

Cat. No.: B2582634
CAS No.: 2411300-06-4
M. Wt: 256.32
InChI Key: OXBOBADTGHWVPB-UHFFFAOYSA-N
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Description

N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide typically involves the formation of the thiazole ring followed by the introduction of the but-2-ynamide group. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring. This is followed by the reaction with propargyl bromide to introduce the but-2-ynamide group .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles .

Scientific Research Applications

N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide is unique due to its specific structure, which combines a thiazole ring with a but-2-ynamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-6-13(17)15-10-14-16-9-12(18-14)11-7-4-3-5-8-11/h3-5,7-9H,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBOBADTGHWVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NC=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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